Pseudouridine

概要

説明

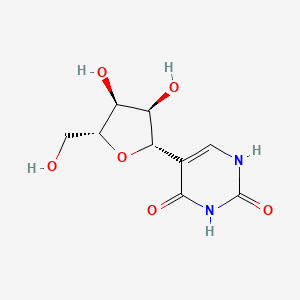

シュードウリジンは、5-リボシルウラシルとしても知られており、ヌクレオシドウリジンの異性体です。ウリジンとは異なり、ウラシルが窒素-炭素グリコシド結合を介して結合しているのに対し、シュードウリジンはリボース糖とウラシルの間に炭素-炭素結合を特徴としています。 このユニークな構造は、シュードウリジンを細胞RNAにおける最も豊富なRNA修飾とし、さまざまなRNA分子の安定性と機能において重要な役割を果たしています .

準備方法

合成経路と反応条件: シュードウリジンの合成は、立体化学的要件と、水分に対する反応段階の感度のために、困難な場合があります。 半酵素的合成経路は、アデノシン-5'-モノリン酸とウラシルを出発物質とし、シュードウリジンモノリン酸グリコシダーゼによって触媒される逆反応を使用します . この方法は、シュードウリジンの正しい立体化学と効率的な生成を保証します。

工業的製造方法: シュードウリジンの工業的製造は、多くの場合、シュードウリジンシンターゼの特異性と効率を活用した、大規模な酵素合成を伴います。 これらの酵素はウリジンからシュードウリジンへの異性化を触媒し、高収率と純度を保証します .

3. 化学反応解析

反応の種類: シュードウリジンは、酸化、還元、置換など、さまざまな化学反応を起こします。 シュードウリジンのユニークな炭素-炭素結合は、より大きな回転自由度とコンフォメーション柔軟性を可能にし、反応性に影響を与える可能性があります .

一般的な試薬と条件: シュードウリジンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応には、アンモニアや第一アミンなどの求核剤が頻繁に使用されます .

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、シュードウリジンの酸化はウラシル誘導体の形成につながる可能性があり、還元はジヒドロシュードウリジンを生じさせる可能性があります .

4. 科学研究への応用

シュードウリジンは、化学、生物学、医学、産業などの分野における科学研究で幅広い用途があります。 RNA療法とワクチン開発において、シュードウリジンとその誘導体であるN1-メチルシュードウリジンは、mRNA分子の安定性と効力を高めるために使用されます . この修飾は、COVID-19ワクチンの開発において、mRNAの安定性と翻訳効率を向上させるために不可欠でした .

さらに、シュードウリジンはRNAの構造と機能の研究に使用されます。なぜなら、RNA分子を安定化させ、塩基スタッキング相互作用を改善できるからです . これは、RNA-タンパク質相互作用と遺伝子発現の調節を理解するための貴重なツールとなります .

化学反応の分析

Types of Reactions: Pseudouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique carbon-carbon bond in this compound allows for greater rotational freedom and conformational flexibility, which can influence its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or primary amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives, while reduction can yield dihydrothis compound .

科学的研究の応用

Enhancing mRNA Stability and Translation

One of the most prominent applications of pseudouridine is in the enhancement of mRNA stability and translation efficiency. Research has shown that replacing uridine with this compound in mRNA can significantly improve its resistance to degradation and reduce immunogenicity. This modification has been particularly impactful in the development of mRNA vaccines.

Case Study: mRNA Vaccines

- Modification Impact : The incorporation of N1-methylthis compound (m1Ψ) in mRNA vaccines, such as those developed by Pfizer-BioNTech and Moderna for COVID-19, has been shown to enhance translation while minimizing activation of the RNA-dependent protein kinase (PKR), which can inhibit translation. This allows for more efficient protein synthesis from the modified mRNA .

- Clinical Relevance : The successful use of this compound-modified mRNA in vaccines demonstrates its potential to revolutionize vaccine technology by improving efficacy and safety profiles.

Role in Cancer Biology

This compound modifications have been linked to various cancers, influencing tumor progression and response to treatment.

Case Study: Digestive System Cancers

- Research Findings : Studies indicate that this compound expression correlates with the development and progression of cancers such as liver cancer and colorectal cancer. The presence of this compound can stabilize certain RNA structures that may promote oncogenic pathways .

- Mechanistic Insights : Pseudouridylation alters RNA structure and thermodynamic stability, potentially affecting gene expression patterns that drive cancer progression .

Modulating RNA-Binding Protein Interactions

This compound's incorporation into RNA can affect interactions with RNA-binding proteins (RBPs), which play crucial roles in regulating gene expression.

Research Insights

- Binding Affinity Changes : this compound affects the binding affinity of RBPs, with studies showing altered interactions based on the presence of this compound at specific sites within mRNA sequences. This modification can influence splicing, localization, and degradation of mRNAs .

- Functional Implications : The modulation of RBP interactions by this compound suggests a broader regulatory role in gene expression beyond mere structural stabilization .

Therapeutic Applications

The unique properties of this compound have opened avenues for its application in therapeutic contexts beyond vaccines.

Emerging Therapies

- mRNA-based Therapeutics : The use of this compound in therapeutic mRNAs aims to improve their stability and efficacy in treating various diseases, including genetic disorders and cancers .

- Potential for Novel Drug Development : Ongoing research into this compound derivatives may lead to new classes of therapeutics aimed at manipulating RNA functions for desired outcomes.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| mRNA Stability | Enhances resistance to degradation | Used in COVID-19 vaccines; improved translation efficiency |

| Cancer Research | Linked to tumor progression | Correlation with liver and colorectal cancers |

| RNA-Binding Proteins | Alters binding affinities | Affects splicing and gene regulation |

| Therapeutic Development | Enhances efficacy of therapeutic mRNAs | Potential for new drug classes |

作用機序

シュードウリジンは、RNA分子の構造と安定性を変化させることでその効果を発揮します。 シュードウリジンの炭素-炭素結合は、より大きな回転自由度を可能にし、塩基スタッキング相互作用を強化し、RNAの二次構造を安定化させることができます . この安定化は、翻訳、スプライシング、RNA局在などのさまざまな細胞プロセスに影響を与える可能性があります .

シュードウリジンシンターゼは、ウリジンからシュードウリジンへの異性化を担う酵素であり、このプロセスにおいて重要な役割を果たします。 これらの酵素は、RNA内の特定のウリジン残基を認識し、異性化反応を触媒して、シュードウリジンの形成をもたらします .

6. 類似の化合物との比較

シュードウリジンは、2'-O-メチルウリジンや5-メチルウリジンなどの他の修飾ヌクレオシドと頻繁に比較されます。 これらの化合物はすべてウリジン分子の修飾を伴っていますが、シュードウリジンは炭素-炭素結合が独特で、より大きなコンフォメーション柔軟性と安定性を提供します .

類似の化合物:

- 2'-O-メチルウリジン

- 5-メチルウリジン

- N1-メチルシュードウリジン

シュードウリジンのユニークな構造と特性は、さまざまな科学的用途において貴重なツールとなり、他の修飾ヌクレオシドとは異なります .

類似化合物との比較

- 2’-O-Methyluridine

- 5-Methyluridine

- N1-Methylpseudouridine

This compound’s unique structure and properties make it a valuable tool in various scientific applications, distinguishing it from other modified nucleosides .

生物活性

Pseudouridine (Ψ) is a significant post-transcriptional RNA modification, often referred to as the "fifth nucleotide." Its biological activity is crucial in various cellular processes, including RNA stability, translation regulation, and gene expression modulation. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is formed by the isomerization of uridine, where the ribose sugar is attached to the carbon atom instead of the nitrogen atom in the uracil base. This modification enhances the stability and functionality of RNA molecules. Pseudouridylation occurs in various RNA types, including mRNA, tRNA, rRNA, and noncoding RNAs, influencing their structural properties and interactions with proteins.

This compound affects RNA metabolism through several mechanisms:

- Stability Enhancement : The Ψ-A base pair exhibits greater thermodynamic stability than the typical U-A pair. This stability can influence mRNA degradation rates and overall RNA half-life .

- Translation Regulation : Pseudouridylation can modulate the decoding process during translation. Studies have shown that Ψ-modified codons can lead to amino acid misincorporation or stop codon readthrough, impacting protein synthesis .

- Alternative Splicing : The presence of this compound in pre-mRNA can alter splicing patterns by affecting the binding affinity of splicing factors .

Impact on Disease

Recent research has linked this compound modifications to various diseases, particularly cancers. For instance:

- Cancer Progression : Elevated levels of pseudouridylation have been observed in several cancers, including breast cancer and glioblastoma. The enzyme PUS7 has been implicated in promoting tumorigenesis through its role in tRNA pseudouridylation .

- Therapeutic Potential : Targeting this compound synthases (PUSs) presents a novel therapeutic strategy. Inhibiting specific PUSs may restrict cancer stem cell propagation or enhance differentiation in hematopoietic stem cells from patients with myelodysplastic syndromes .

Case Studies

- This compound in mRNA Vaccines :

- Pseudouridylation in Glioblastoma :

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Stability Enhancement | Increased thermodynamic stability of RNA pairs | Prolonged RNA half-life |

| Translation Regulation | Modulation of codon decoding | Altered protein synthesis |

| Alternative Splicing | Affects binding affinity of splicing factors | Changes in gene expression profiles |

| Cancer Progression | Elevated pseudouridylation levels | Links to tumorigenesis and poor prognosis |

| Therapeutic Potential | Targeting PUSs for cancer treatment | Potential for innovative therapies |

Research Findings

Recent studies have provided insights into the diverse roles of this compound:

- A comprehensive profiling study revealed hundreds of this compound sites across various mRNAs, indicating its widespread regulatory role .

- Research on Sulfolobus islandicus demonstrated unique patterns of pseudouridylation that could inform our understanding of RNA modifications across species .

- Investigations into RNA-binding proteins (RBPs) showed that this compound alters their binding affinities, suggesting a broader impact on RNA-protein interactions .

特性

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-07-4 | |

| Record name | PSEUDOURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。